(S)-Methyl 3-amino-5-methylhexanoate

Asymmetric hydrogenation Enantioselective catalysis Pregabalin synthesis

Procure (S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1), the penultimate-stage chiral intermediate for (S)-Pregabalin API manufacturing. This single (S)-enantiomer eliminates the 50% waste and costly resolution of racemic material; the methyl ester enables mild basic hydrolysis directly to the final carboxylic acid, preserving stereochemical integrity. Derived from asymmetric hydrogenation routes delivering >97% ee, this intermediate satisfies ICH Q3A enantiomeric purity requirements without additional chiral purification. Ideal for generic API cost-leadership, medicinal chemistry SAR studies, and green chemistry programs seeking improved E-factor metrics over classical resolution.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 181075-66-1
Cat. No. B3110978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-5-methylhexanoate
CAS181075-66-1
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)OC)N
InChIInChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
InChIKeyLLLSCIXQSDYKEB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1) as a Pregabalin Chiral Intermediate – Key Specifications and Sourcing Considerations


(S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1) is a chiral β-amino ester that serves as a penultimate-stage intermediate in the enantioselective synthesis of (S)-Pregabalin, a widely prescribed GABA analogue for neuropathic pain and epilepsy [1]. The compound belongs to the 3-amino-5-methylhexanoate ester class and features a single chiral center at the C3 position with (S)-absolute configuration. In Pregabalin manufacturing, the methyl ester functionality provides both amino group protection during synthesis and controlled deprotection to the final carboxylic acid API, making it a strategically positioned procurement target for pharmaceutical development and generic API production [2].

Why (S)-Methyl 3-amino-5-methylhexanoate Cannot Be Substituted with Racemic or Alternative Ester Analogs in Pregabalin Manufacturing


Generic substitution among 3-amino-5-methylhexanoate derivatives is precluded by three orthogonal constraints. First, stereochemical configuration is non-negotiable: the (S)-enantiomer delivers anticonvulsant activity, whereas the (R)-enantiomer is pharmacologically inactive in the Pregabalin target, rendering racemic intermediates unsuitable without costly late-stage resolution [1]. Second, ester moiety selection materially impacts downstream process efficiency—methyl esters offer different crystallization behavior and deprotection kinetics compared to ethyl or tert-butyl analogs, directly affecting isolated yields and impurity profiles in the final hydrolysis step [2]. Third, residual chiral impurities from incomplete enantioselective synthesis can propagate to the final API, compromising compliance with ICH Q3A enantiomeric purity specifications. The quantitative evidence below establishes exactly where (S)-Methyl 3-amino-5-methylhexanoate provides verifiable selection advantage over the (R)-enantiomer, racemic mixture, and alternative ester forms.

(S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1) – Quantitative Differentiation Evidence for Procurement Decision-Making


Enantiomeric Excess Advantage of Asymmetric Hydrogenation Route vs. Classical Resolution Route for (S)-3-Cyano-5-methylhexanoate Precursor

The asymmetric hydrogenation route employing Rh[(R,R)-Me-DuPHOS] catalyst produces (S)-3-cyano-5-methylhexanoate—the direct nitrile precursor to (S)-Methyl 3-amino-5-methylhexanoate—with 96–97% enantiomeric excess (ee) and overall Pregabalin yield exceeding 90% from the hydrogenation step. In contrast, the classical resolution-based manufacturing route using (S)-(+)-mandelic acid as resolving agent achieves only 25–29% overall yield of (S)-Pregabalin and generates stoichiometric (R)-enantiomer waste that cannot be efficiently racemized and recycled [1]. This 61–65 percentage-point yield differential directly translates to substantially reduced cost of goods and improved atom economy in large-scale manufacturing [2].

Asymmetric hydrogenation Enantioselective catalysis Pregabalin synthesis

Enantiomeric Excess of (S)-3-Cyano-5-methylhexanoate via Rh-DuPHOS Catalysis vs. Racemic Starting Material Baseline

Under optimized asymmetric hydrogenation conditions with Rh[(R,R)-Me-DuPHOS] catalyst, (S)-3-cyano-5-methylhexanoate—the immediate precursor that upon nitrile reduction yields (S)-Methyl 3-amino-5-methylhexanoate—is obtained with 96–97% enantiomeric excess (ee) [1]. In a related system using [(R,R)-(Me-DuPhos)Rh(COD)]BF₄ precatalyst, enantioselectivity reaches up to 97.7% ee under S/C = 100 catalyst loading [2]. The baseline for comparison is the racemic starting material (0% ee). This high enantioselectivity enables the production of (S)-Methyl 3-amino-5-methylhexanoate with chiral purity sufficient to meet ICH Q3A specifications for the final Pregabalin API without requiring additional enantiomeric enrichment steps.

Chiral catalysis Enantioselective hydrogenation Rhodium-DuPHOS

Synthetic Route Efficiency: Direct Enantioselective Construction vs. Late-Stage Resolution Inefficiency

In the classical resolution-based Pregabalin manufacturing process, the unwanted (R)-enantiomer cannot be efficiently racemized and recycled; it is discarded as waste, adding directly to production cost and environmental burden [1]. The asymmetric hydrogenation route, in contrast, installs the chiral center directly on a prochiral precursor, eliminating stoichiometric waste of the undesired enantiomer. While (S)-Methyl 3-amino-5-methylhexanoate itself is not the direct product of asymmetric hydrogenation (it derives from reduction of (S)-3-cyano-5-methylhexanoate), procurement of this intermediate from suppliers utilizing asymmetric catalytic technology ensures that the overall synthetic pathway achieves superior atom economy and reduced cost of goods compared to resolution-derived material [2].

Process chemistry Green chemistry Atom economy

Methyl Ester Selection Rationale: Crystallinity and Deprotection Control vs. Ethyl and tert-Butyl Analogs

The methyl ester moiety in (S)-Methyl 3-amino-5-methylhexanoate confers distinct process advantages over alternative ester forms in Pregabalin manufacturing. Methyl esters of 3-amino-5-methylhexanoate exhibit favorable crystallinity, enabling purification via recrystallization rather than chromatography—a critical factor for cost-effective large-scale production [1]. In the chemoenzymatic Pregabalin process developed by Pfizer, the methyl ester form was selected specifically for its crystalline properties that facilitate isolation and purification of penultimate intermediates prior to final hydrolysis to (S)-Pregabalin [2]. By comparison, ethyl esters (e.g., Ethyl (S)-3-amino-5-methylhexanoate, CAS 2137092-97-6) often exhibit lower melting points and less favorable crystallization behavior, while tert-butyl esters require acid-labile deprotection conditions that can introduce impurities or require additional purification steps.

Ester protecting groups Crystallization engineering Downstream processing

Optimal Application Scenarios for (S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1) Based on Quantitative Evidence


Generic Pregabalin API Manufacturing via Asymmetric Hydrogenation Route

Procurement of (S)-Methyl 3-amino-5-methylhexanoate derived from the asymmetric hydrogenation route is optimal for generic Pregabalin manufacturers seeking cost leadership. The >60% yield advantage of this route over classical resolution translates directly to lower cost of goods and reduced waste disposal costs [1]. Suppliers providing this intermediate with documented enantiomeric excess ≥97% enable downstream Pregabalin meeting ICH Q3A enantiomeric purity specifications without additional chiral purification steps [2].

Process Development for High-Purity Pregabalin with Minimal Impurity Carryover

For pharmaceutical development programs requiring stringent control of related substances, (S)-Methyl 3-amino-5-methylhexanoate offers crystallinity advantages that enable purification by recrystallization rather than preparative chromatography [1]. The methyl ester protecting group permits mild basic hydrolysis to Pregabalin, avoiding acidic conditions that could generate degradation impurities [2]. Procurement of material with documented HPLC purity ≥97% and low single-impurity levels is recommended for this application scenario.

Chiral Building Block for Novel GABA Analogue SAR Studies

In medicinal chemistry programs exploring structure-activity relationships of β-substituted GABA analogues, (S)-Methyl 3-amino-5-methylhexanoate serves as a versatile chiral scaffold. The (S)-configuration at C3 corresponds to the pharmacologically active enantiomer of Pregabalin, and the methyl ester provides an orthogonal protecting group that can be selectively manipulated while preserving the chiral amino functionality [1]. Procurement of this compound with certificate of analysis confirming absolute configuration and enantiomeric purity is essential for SAR studies where stereochemical integrity directly impacts biological interpretation.

Green Chemistry and Sustainable API Manufacturing Initiatives

Organizations prioritizing green chemistry metrics should preferentially procure (S)-Methyl 3-amino-5-methylhexanoate from suppliers employing asymmetric catalytic technology rather than classical resolution. The catalytic route eliminates the 50% stoichiometric (R)-enantiomer waste stream inherent to resolution-based processes, substantially improving E-factor (kg waste/kg product) and atom economy metrics [1]. Pfizer's chemoenzymatic Pregabalin process, which incorporates (S)-Methyl 3-amino-5-methylhexanoate-type intermediates, has been recognized as an industry benchmark for sustainable pharmaceutical manufacturing, reducing solvent usage and waste generation compared to earlier commercial routes [2].

Quote Request

Request a Quote for (S)-Methyl 3-amino-5-methylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.